molecular formula C20H27NO3 B2768011 N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)cyclohex-3-enecarboxamide CAS No. 1396812-03-5

N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)cyclohex-3-enecarboxamide

Cat. No. B2768011
CAS RN: 1396812-03-5
M. Wt: 329.44
InChI Key: QCUVIWFYQABCLN-UHFFFAOYSA-N
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Description

N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)cyclohex-3-enecarboxamide is a chemical compound that has been of great interest to researchers due to its potential applications in scientific research. This compound, also known as MPTC, has been synthesized using various methods and has been found to have a range of biochemical and physiological effects. In

Scientific Research Applications

Synthesis and Characterization

Research has been conducted on the synthesis and characterization of derivatives similar to N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)cyclohex-3-enecarboxamide, focusing on their structural properties and potential applications. For instance, studies have detailed the synthesis processes, including reactions with hydrazine hydrate and acetylacetone to create pyrazolo[1,5-a]pyrimidine derivatives, highlighting their potential in cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Ashraf S. Hassan, T. Hafez, Souad A. Osman, 2014).

Pharmaceutical Applications

One significant application includes the development of compounds for pharmaceutical use, such as orally active CCR5 antagonists. A study outlined a practical synthesis method for such a compound, demonstrating the compound's relevance in therapeutic interventions (T. Ikemoto, Tatsuya Ito, A. Nishiguchi, Syotaro Miura, K. Tomimatsu, 2005).

Antibacterial Activity

Compounds related to this compound have been synthesized and tested for antibacterial activity. One study synthesized novel (4-methoxyphenyl)-tetrahydropyranyl-substituted 1,3,4-oxadiazoles, evaluating their efficacy against various bacterial strains (А. А. Aghekyan, G. G. Mkryan, H. Panosyan, A. Safaryan, H. M. Stepanyan, 2020).

Antifolate Properties

The compound's structure has also been investigated for antifolate properties, where derivatives were synthesized and assessed for their potential in inhibiting certain cancer cell lines. This research indicates the compound's potential application in cancer therapy (J. Degraw, P. H. Christie, W. T. Colwell, F. M. Sirotnak, 1992).

properties

IUPAC Name

N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]cyclohex-3-ene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO3/c1-23-18-10-6-5-9-17(18)20(11-13-24-14-12-20)15-21-19(22)16-7-3-2-4-8-16/h2-3,5-6,9-10,16H,4,7-8,11-15H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCUVIWFYQABCLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2(CCOCC2)CNC(=O)C3CCC=CC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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